molecular formula C9H14O2 B14258171 Propan-2-yl cyclopent-1-ene-1-carboxylate CAS No. 472965-05-2

Propan-2-yl cyclopent-1-ene-1-carboxylate

Cat. No.: B14258171
CAS No.: 472965-05-2
M. Wt: 154.21 g/mol
InChI Key: OSSNAZVSYCGJEU-UHFFFAOYSA-N
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Description

Propan-2-yl cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclopentene and is characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl cyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopent-1-ene-1-carboxylic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclopent-1-ene-1-carboxylic acid or cyclopentanone.

    Reduction: Propan-2-yl cyclopent-1-ene-1-ol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl cyclopent-1-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propan-2-yl cyclopent-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity and ability to form stable intermediates make it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-1-ene-1-carboxylic acid: A precursor in the synthesis of propan-2-yl cyclopent-1-ene-1-carboxylate.

    Propan-2-yl cyclopentane-1-carboxylate: A saturated analog with different reactivity and properties.

    Cyclopent-1-ene-1-carboxamide: An amide derivative with distinct chemical behavior.

Uniqueness

This compound is unique due to its combination of an ester functional group and a cyclopentene ring. This structure imparts specific reactivity and stability, making it suitable for various synthetic and research applications. Its ability to undergo diverse chemical reactions and form stable intermediates sets it apart from similar compounds.

Properties

CAS No.

472965-05-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

propan-2-yl cyclopentene-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-7(2)11-9(10)8-5-3-4-6-8/h5,7H,3-4,6H2,1-2H3

InChI Key

OSSNAZVSYCGJEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CCCC1

Origin of Product

United States

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